Prenyl acetate
Overview
Description
Prenyl acetate is a naturally occurring chemical compound found in some plants, such as tomatoes and ylang-ylang flowers. It is known for its pleasant, fruity, and fresh aroma, often described as similar to pear or banana. This compound is widely used in the fragrance and flavor industries due to its appealing scent and versatility .
Mechanism of Action
Target of Action
Prenyl acetate, a prenylated compound, primarily targets proteins in eukaryotic cells . Prenylation is a universal covalent post-translational modification that involves the attachment of either a farnesyl or a geranylgeranyl isoprenoid . The prenyl group plays a crucial role in protein-protein binding through specialized prenyl-binding domains .
Mode of Action
This compound interacts with its protein targets through a process known as prenylation . This process involves the transfer of a farnesyl (15-carbon) or geranylgeranyl (20-carbon) group to the protein, which occurs on the carboxyl terminal of cysteine residues of the protein . This modification is essential for making the protein fully functional .
Biochemical Pathways
Prenylation plays a vital role in the diversification of natural products such as flavonoids, coumarins, and isoflavonoids . The prenylation reactions are most often catalyzed by either protein farnesyl transferase (FTase) or protein geranyl geranyl transferase-I (GGTase-I) . These enzymes typically recognize a CaaX motif, where “C” is the cysteine to be prenylated .
Result of Action
Prenylated compounds like this compound have been identified as active components in medicinal plants with biological activities, such as anti-cancer, anti-spasmodic, anti-bacterial, anti-fungal, anti-inflammatory, and anti-androgen activity . Specifically, prenylated xanthones exhibit good cytotoxicity against cancer cells .
Action Environment
This compound is a clear colorless to pale yellowish liquid with a fruity, fresh, green nuance . It is widely used in flavor compounds for any fruity composition . Its stability varies in different environments, such as fine fragrance, shampoo, shower gel, bar soap, softener, detergent liquid, detergent powder, and candles . It’s important to note that this compound is combustible, and its vapors are heavier than air and may spread along floors . It forms explosive mixtures with air at elevated temperatures .
Biochemical Analysis
Biochemical Properties
Prenyl acetate interacts with various biomolecules, including enzymes and proteins. The process of prenylation involves the attachment of either a farnesyl or a geranylgeranyl isoprenoid to the target protein . This post-translational modification is often catalyzed by either protein farnesyl transferase (FTase) or protein geranyl geranyl transferase-I (GGTase-I) . These enzymes recognize a CaaX motif, where “C” is the cysteine to be prenylated .
Cellular Effects
This compound influences cell function by affecting various cellular processes. It plays a vital role in the diversification of natural products like flavonoids, coumarins, and isoflavonoids . Many prenylated compounds, including this compound, have been identified as active components in medicinal plants with biological activities such as anti-cancer, anti-spasmodic, anti-bacterial, anti-fungal, anti-inflammatory, and anti-androgen activity .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It is involved in the process of prenylation, which is a type of post-translational modification that involves the attachment of either a farnesyl or a geranylgeranyl isoprenoid to the target protein . This modification is crucial for protein-protein binding through specialized prenyl-binding domains .
Metabolic Pathways
This compound is involved in the metabolic pathway of prenylation, which plays a crucial role in the primary and secondary metabolism of living organisms . This pathway involves the transfer of prenyl moieties from different prenyl donors to various aliphatic or aromatic acceptors, including proteins and nucleic acids .
Transport and Distribution
It is known that prenylated compounds, due to their lipid solubility, have a high affinity for the cell membrane .
Subcellular Localization
It is known that prenylation, a process in which this compound is involved, is crucial for the C-terminal anchoring of proteins to the cell membrane .
Preparation Methods
Synthetic Routes and Reaction Conditions: Prenyl acetate can be synthesized through the esterification of prenyl alcohol with acetic acid. One common method involves the reaction of prenyl alcohol with acetic anhydride in the presence of a catalyst, such as sulfuric acid. The reaction typically occurs at elevated temperatures to facilitate the formation of the ester bond .
Industrial Production Methods: In industrial settings, this compound is produced by adding acetic anhydride and sodium acetate into a reaction vessel, heating the mixture to 100°C, and then adding pentadienol dropwise at 100-110°C. The reaction is maintained at a constant temperature for two hours. After the reaction, water is added to the solution, and the mixture is stirred and allowed to stand. The water layer is separated, and the crude this compound liquid is treated with anhydrous sodium carbonate to adjust the pH to 7. The final product is obtained by rectifying the crude liquid and collecting the fraction at 70-80°C/50 mmHg .
Chemical Reactions Analysis
Types of Reactions: Prenyl acetate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form prenyl alcohol and acetic acid.
Reduction: Reduction of this compound can yield prenyl alcohol.
Substitution: this compound can participate in nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Prenyl alcohol and acetic acid.
Reduction: Prenyl alcohol.
Substitution: Various substituted prenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Prenyl acetate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of other prenylated compounds.
Biology: Studied for its role in plant metabolism and its effects on plant growth and development.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Comparison with Similar Compounds
Isoamyl acetate: Known for its banana-like aroma, used in flavorings and fragrances.
Geranyl acetate: Has a floral and fruity scent, used in perfumes and cosmetics.
Linalyl acetate: Possesses a sweet, floral aroma, commonly used in lavender-scented products.
Comparison: Prenyl acetate is unique due to its distinct fruity and fresh aroma, which is milder and longer-lasting compared to isoamyl acetate. Unlike geranyl acetate and linalyl acetate, which have more floral notes, this compound is characterized by its green, pear-like scent. This makes it a versatile ingredient in both fruity and floral fragrance compositions .
Properties
IUPAC Name |
3-methylbut-2-enyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-6(2)4-5-9-7(3)8/h4H,5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXIKYCPRDXIMQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9047128 | |
Record name | 3,3-Dimethylallyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9047128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Liquid, Other Solid; Liquid, Liquid, Colourless liquid; Natural green apple banana aroma | |
Record name | 2-Buten-1-ol, 3-methyl-, 1-acetate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Isopentenyl acetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029314 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Prenyl acetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1805/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
151.00 to 152.00 °C. @ 752.00 mm Hg | |
Record name | Isopentenyl acetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029314 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Practically insoluble to insoluble in water, Soluble (in ethanol) | |
Record name | Prenyl acetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1805/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.911-0.922 | |
Record name | Prenyl acetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1805/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
1191-16-8 | |
Record name | Prenyl acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1191-16-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Prenyl acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001191168 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Buten-1-ol, 3-methyl-, 1-acetate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3,3-Dimethylallyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9047128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methyl-2-butenyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.392 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PRENYL ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I7KOV03HGS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Isopentenyl acetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029314 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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